REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[N:17]=[C:16](Cl)[N:15]=[C:14]2[C:10]=1[N:11]=[CH:12][N:13]2[CH:19]([CH3:21])[CH3:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:22][CH2:23][CH2:24][CH2:25][OH:26]>>[OH:26][CH2:25][CH2:24][CH2:23][NH:22][C:16]1[N:15]=[C:14]2[C:10]([N:11]=[CH:12][N:13]2[CH:19]([CH3:21])[CH3:20])=[C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:17]=1
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=C2N=CN(C2=NC(=N1)Cl)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess of the amine was evaporated at a temperature below 70° C.
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (stepwise 0
|
Type
|
CUSTOM
|
Details
|
2% MEOH in CHCl3) and crystallized from diethyl ether
|
Type
|
CUSTOM
|
Details
|
afforded the product in 82% yield
|
Name
|
|
Type
|
|
Smiles
|
OCCCNC1=NC(=C2N=CN(C2=N1)C(C)C)NCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |